1,2-Diphenyl-2-propanol
Overview
Description
1,2-Diphenyl-2-propanol: is an organic compound with the molecular formula C15H16O . It is a secondary alcohol characterized by the presence of two phenyl groups attached to the second carbon of a propane chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diphenyl-2-propanol can be synthesized through the Grignard reaction . This involves the reaction of phenylmagnesium bromide with acetone . The reaction typically proceeds as follows:
- The resulting Grignard reagent is then reacted with acetone to form this compound.
Phenylmagnesium bromide: is prepared by reacting with in anhydrous .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Grignard reaction remains a fundamental approach in both laboratory and industrial settings due to its efficiency and reliability.
Chemical Reactions Analysis
Types of Reactions: 1,2-Diphenyl-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as or .
Reduction: It can be reduced to form using reducing agents like .
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents.
Major Products:
Oxidation: 1,2-Diphenyl-2-propanone.
Reduction: 1,2-Diphenylpropane.
Substitution: Depending on the substituent introduced, various derivatives of this compound.
Scientific Research Applications
1,2-Diphenyl-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies involving alcohol metabolism and enzymatic reactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-2-propanol involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a substrate for enzymes involved in alcohol metabolism, such as .
Oxidation-Reduction Reactions: It participates in redox reactions, influencing cellular redox states and metabolic pathways.
Comparison with Similar Compounds
1,2-Diphenylethanol: Similar structure but with an ethyl chain instead of a propyl chain.
1,2-Diphenyl-2-propanone: The oxidized form of 1,2-Diphenyl-2-propanol.
2-Phenyl-2-propanol: Lacks one phenyl group compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
1,2-diphenylpropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-15(16,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11,16H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKNKDBJZVZQNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031541 | |
Record name | 1,2-Diphenyl-2-propanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID001031541 | |
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Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 1,2-Diphenyl-2-propanol | |
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CAS No. |
5342-87-0 | |
Record name | Benzeneethanol, alpha-methyl-alpha-phenyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005342870 | |
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Record name | 1,2-Diphenyl-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Diphenyl-2-propanol | |
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